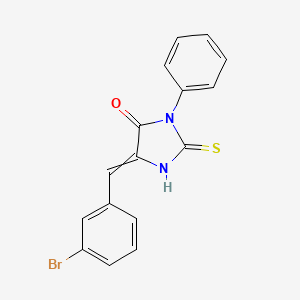
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide, also known as BPN, is a chemical compound that has attracted significant attention in scientific research due to its potential as a therapeutic agent. BPN is a small molecule that belongs to the class of benzamides, which are known to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways. N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, N-(4-bromophenyl)-2-chloro-5-nitrobenzamide may be able to slow down the growth of cancer cells. N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-2-chloro-5-nitrobenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of HDACs, and suppress the expression of certain genes involved in inflammation. In vivo studies have shown that N-(4-bromophenyl)-2-chloro-5-nitrobenzamide can inhibit the growth of tumors, reduce inflammation, and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, there are also some limitations to using N-(4-bromophenyl)-2-chloro-5-nitrobenzamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has not yet been tested in clinical trials, so its potential as a therapeutic agent in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-2-chloro-5-nitrobenzamide. One area of interest is exploring its potential as a cancer therapy. Further studies are needed to investigate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is exploring its potential as an anti-inflammatory agent. N-(4-bromophenyl)-2-chloro-5-nitrobenzamide may also have potential as a treatment for viral infections, as it has been shown to inhibit the replication of certain viruses. Overall, N-(4-bromophenyl)-2-chloro-5-nitrobenzamide is a promising compound that warrants further investigation in a range of biological contexts.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Its potential as a therapeutic agent has been explored in various preclinical studies. For example, N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-8-1-3-9(4-2-8)16-13(18)11-7-10(17(19)20)5-6-12(11)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKXLDCKIVWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



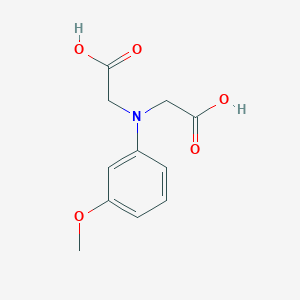


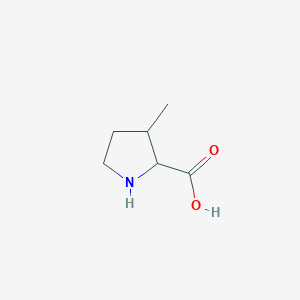
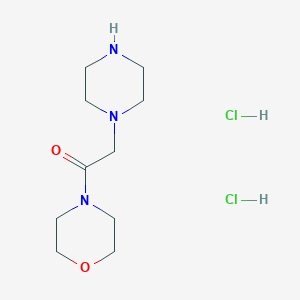
![4-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B3122172.png)
![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)
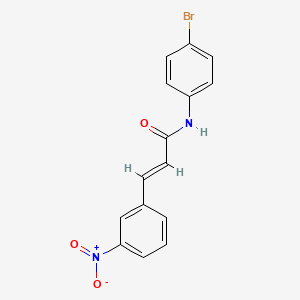
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3122195.png)

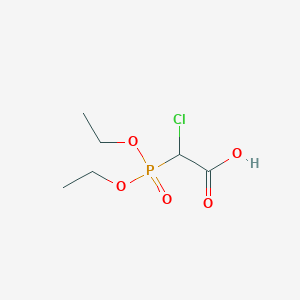

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)
